An In-Depth Technical Guide to 2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,3-benzothiazole)
An In-Depth Technical Guide to 2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,3-benzothiazole)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,3-benzothiazole), a molecule of significant interest in materials science and medicinal chemistry. This document delves into its core chemical identity, synthesis, and key physicochemical properties, offering insights for its application in research and development.
Core Chemical Identity
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Common Name: 2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,3-benzothiazole)
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CAS Number: 5153-66-2[1]
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Molecular Formula: C₂₆H₁₆N₂S₂
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IUPAC Name: While a definitive IUPAC name is not consistently cited in primary literature, the commonly accepted and descriptive name is 2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,3-benzothiazole). This name accurately reflects the molecular structure, which consists of two benzothiazole units linked at their 2-positions to the 4 and 4' positions of a biphenyl core.
Molecular Structure:
Caption: Molecular structure of 2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,3-benzothiazole).
Synthesis and Mechanistic Considerations
The most prevalent and efficient method for the synthesis of 2,2'-diaryl bis(benzothiazoles) involves the condensation of an aromatic dicarboxylic acid with 2-aminothiophenol. This reaction is typically facilitated by a dehydrating agent and a catalyst, with polyphosphoric acid (PPA) being a widely used medium that serves both roles.
Plausible Synthetic Pathway:
Caption: Proposed reaction pathway for the synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical, based on established methods for analogous compounds):
Rationale: Polyphosphoric acid (PPA) is an excellent solvent and dehydrating agent for this type of condensation, driving the reaction towards the product by removing water. The elevated temperature provides the necessary activation energy for both the initial amide formation and the subsequent intramolecular cyclization to form the benzothiazole rings.
Materials:
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Biphenyl-4,4'-dicarboxylic acid
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2-Aminothiophenol
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Polyphosphoric acid (PPA)
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Methanol
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Deionized water
Procedure:
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Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, place biphenyl-4,4'-dicarboxylic acid (1.0 equivalent) and 2-aminothiophenol (2.2 equivalents).
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Addition of PPA: Under a gentle stream of nitrogen, carefully add polyphosphoric acid to the flask with stirring until a stirrable paste is formed.
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Reaction: Heat the mixture to 180-200°C and maintain this temperature with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to approximately 100°C and pour it slowly into a large beaker containing ice-water with constant stirring.
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Precipitation and Filtration: A solid precipitate will form. Continue stirring until the precipitate is well-dispersed. Collect the solid by vacuum filtration and wash it thoroughly with deionized water until the filtrate is neutral.
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Purification: The crude product can be purified by recrystallization from a suitable solvent such as dimethylformamide (DMF) or by Soxhlet extraction with methanol to remove any unreacted starting materials and oligomeric byproducts.
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Drying: Dry the purified product in a vacuum oven at 80-100°C to a constant weight.
Self-Validation: The purity of the final product should be assessed by determining its melting point and by spectroscopic analysis (NMR, IR). A sharp melting point and the absence of impurity peaks in the spectra would validate the success of the protocol.
Physicochemical Properties and Characterization
Spectroscopic Data (Expected):
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm. The biphenyl protons and the benzothiazole protons would likely appear as distinct multiplets. |
| ¹³C NMR | Aromatic carbons in the range of 110-160 ppm. The quaternary carbons of the biphenyl linkage and the C=N carbon of the benzothiazole ring would be deshielded. |
| IR (KBr) | Characteristic peaks for C=N stretching (around 1600 cm⁻¹), aromatic C-H stretching (around 3050 cm⁻¹), and aromatic C=C stretching (1400-1600 cm⁻¹). The absence of broad O-H and N-H stretching bands would indicate complete cyclization. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of C₂₆H₁₆N₂S₂ (444.56 g/mol ). |
Thermal Properties (Expected):
| Technique | Expected Observations |
| TGA | High thermal stability, with a decomposition temperature likely exceeding 400°C in an inert atmosphere. This is characteristic of rigid, aromatic heterocyclic structures. |
| DSC | A high melting point, likely above 300°C, and potentially a glass transition temperature if the material can be rendered amorphous. |
Photophysical and Electrochemical Properties (Expected):
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UV-Vis Absorption: Strong absorption in the UV region (typically 300-400 nm) due to π-π* transitions of the conjugated aromatic system.
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Fluorescence: Many biphenyl-benzothiazole derivatives are known to be fluorescent, emitting in the blue or blue-green region of the spectrum. The extended conjugation of this molecule suggests it would likely exhibit fluorescence.
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Cyclic Voltammetry: The compound is expected to exhibit reversible or quasi-reversible oxidation and reduction waves, indicating its potential for use in electronic applications. The HOMO and LUMO energy levels can be estimated from the onset potentials of oxidation and reduction, respectively.
Potential Applications in Research and Drug Development
The unique structural and electronic properties of 2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,3-benzothiazole) make it a promising candidate for several applications:
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Organic Electronics: Its high thermal stability, extended π-conjugation, and potential for fluorescence make it a candidate for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The benzothiazole moiety is a known electron-withdrawing group, which can be beneficial for creating materials with desirable electronic properties.
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Fluorescent Probes: The inherent fluorescence of the benzothiazole core can be exploited in the design of fluorescent probes for the detection of various analytes. The biphenyl linker can be functionalized to introduce specific binding sites.
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Medicinal Chemistry: The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anticonvulsant properties. While this specific molecule has not been extensively studied for its biological activity, its structural motifs suggest potential for investigation in drug discovery programs.
Conclusion
2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,3-benzothiazole) is a molecule with significant potential, primarily driven by its robust thermal and anticipated favorable optoelectronic properties. The synthetic route via condensation of biphenyl-4,4'-dicarboxylic acid and 2-aminothiophenol in polyphosphoric acid is a reliable method for its preparation. Further detailed characterization of its photophysical, electrochemical, and biological properties is warranted to fully explore its utility in materials science and drug development.
References
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NextSDS. 2,2'-[1,1'-biphenyl]-4,4'-diylbis-benzothiazole — Chemical Substance Information. Available from: [Link]
- Sharma, P., & Kumar, A. (2018). A convenient and efficient synthesis of the 2-substituted benzothiazole derivatives.
- Kumar, G., & Singh, R. (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. International Journal of Scientific Research in Science and Technology, 11(5), 17-42.
- Patel, M. B., & Patel, R. G. (2009). Synthesis and characterization of novel poly(ether-imide)s containing benzothiazole moiety. Iranian Polymer Journal, 18(1), 39-49.
